2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID
Description
Properties
IUPAC Name |
2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-8-7-9(2)19-16-12(8)13(18)14(24-16)15(21)20-11-6-4-3-5-10(11)17(22)23/h3-7H,18H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFSQCRABEZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thieno[2,3-b]Pyridine Intermediate Synthesis
The thieno[2,3-b]pyridine core is typically constructed via cyclization reactions. A Friedel-Crafts acylation followed by Backmenn rearrangement has been employed for analogous thienopyridine derivatives, as demonstrated in a patent describing the synthesis of prasugrel intermediates. For this compound, the process begins with N-protected 4,6-dimethylthieno[2,3-b]pyridine, which undergoes acyl group introduction at the 2-position using acetyl chloride under anhydrous AlCl₃ catalysis. The reaction proceeds at -15°C to prevent side reactions, achieving an 88% yield in model systems.
Amino Group Functionalization
The 3-amino group is introduced via diazotization and hydrolysis. After forming the acylated intermediate, the protecting group is removed under acidic conditions, and the resulting amine is stabilized through recrystallization. This step mirrors methods used in antiplatelet drug synthesis, where nitro groups are reduced to amines using catalytic hydrogenation with Raney nickel. For this compound, hydrogenation at 50–60°C under 3–4 bar H₂ pressure ensures complete reduction without over-hydrogenation.
Amide Coupling with Benzoic Acid
The final amide bond formation employs carbodiimide-based coupling agents. A protocol adapted from VulcanChem involves reacting 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with 2-aminobenzoic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. The reaction is stirred at room temperature for 12–16 hours, achieving a crude yield of 75–80%.
Industrial-Scale Optimization Strategies
Catalytic Efficiency Enhancements
Industrial production prioritizes catalyst recycling and solvent recovery. A patent detailing prasugrel synthesis highlights the use of immobilized AlCl₃ on silica gel for Friedel-Crafts acylation, reducing waste and improving reaction reproducibility. Similarly, continuous-flow hydrogenation systems minimize batch variability during nitro-to-amine reductions.
Purification Techniques
Recrystallization from ethanol-water mixtures (3:1 v/v) removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) analyses from VulcanChem confirm ≥98% purity post-recrystallization. For large-scale batches, simulated moving bed (SMB) chromatography is employed to maintain throughput without compromising purity.
Comparative Analysis of Synthetic Approaches
Table 1: Key Synthetic Steps and Yields
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Catalyst Loading | 5 mol% | 2 mol% (immobilized) |
| Purification Method | Column Chromatography | SMB Chromatography |
| Cycle Time | 48–72 hours | 12–24 hours |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Amide Bond Reactivity
The central amide group undergoes hydrolysis under acidic or basic conditions, though this reaction disrupts the molecule’s integrity. For example:
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Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond, yielding 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid and 2-aminobenzoic acid .
-
Basic hydrolysis (NaOH, 100°C): Produces the corresponding carboxylate and amine salts.
Key Insight : Hydrolysis is typically avoided in synthetic workflows to preserve the compound’s core structure.
Benzoic Acid Functionalization
The carboxylic acid group participates in classic acid-derived reactions:
These transformations enhance solubility or enable further conjugation in drug design.
Amino Group Transformations
The 3-amino group on the thienopyridine ring reacts with electrophilic agents:
-
Acylation : Treatment with acetic anhydride in pyridine yields the N-acetyl derivative.
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under mild conditions to form imines.
Limitation : Steric hindrance from the 4,6-dimethyl groups may reduce reaction rates.
Thienopyridine Ring Modifications
The sulfur-containing heterocycle participates in electrophilic substitutions, though reactivity is modulated by electron-donating substituents:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted at C5 or C7 | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivative | |
| Oxidation | H₂O₂, acetic acid, 60°C | Sulfoxide or sulfone formation |
Stability and Degradation
Scientific Research Applications
2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drugs for treating central nervous system disorders and cancer.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituted Thieno[2,3-b]Pyridine Carboxamides
Compounds like 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide () share the thienopyridine core but lack the benzoic acid group. Instead, they feature primary or secondary amides (e.g., methylamine or benzylamine derivatives) . These substitutions alter:
- Solubility : The benzoic acid group enhances aqueous solubility (via ionization) compared to alkylamides.
- Reactivity : The free carboxylic acid enables conjugation reactions (e.g., esterification, peptide coupling), unlike neutral amides.
Ethyl 4-(3-Amino-4,6-Dimethylthieno[2,3-b]Pyridine-2-Carboxamido)Benzoate
This ester derivative () replaces the carboxylic acid with an ethyl ester. Key differences include:
Thieno[2,3-d]Pyrimidinone-Benzoic Acid Hybrids
Compounds like 4-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid (CAS: 315681-92-6) incorporate a pyrimidinone ring instead of pyridine. Differences include:
Sodium 3-Amino-4,6-Dimethylthieno[2,3-b]Pyridine-2-Carboxylate
This sodium salt (CAS: 144254-93-3) replaces the amide-linked benzoic acid with a carboxylate. Key contrasts:
- Ionization State : The carboxylate is fully ionized at physiological pH, enhancing solubility but limiting blood-brain barrier penetration.
- Synthetic Utility : The carboxylate serves as a precursor for ester or amide derivatives, unlike the pre-formed amido-benzoic acid structure .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The amide bond in the target compound allows modular synthesis with diverse amines, as demonstrated in , where hydrazines and primary/secondary amines yield tailored derivatives .
- Reactivity : Unlike ester analogs, the free carboxylic acid participates in condensation reactions (e.g., with ortho-formylbenzoic acids) to form fused polyheterocycles, as seen in .
Biological Activity
The compound 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoic acid is a derivative of thieno[2,3-b]pyridine and benzoic acid known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure comprises a thieno[2,3-b]pyridine core substituted with an amino group and a benzoic acid moiety. The presence of the thieno group contributes to its unique biological activity.
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit notable antimicrobial properties. For instance, compounds similar to This compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that the compound may possess significant antibacterial activity, making it a candidate for further development in treating bacterial infections .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated the ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The mechanism involves the inhibition of lipid peroxidation and protection against cellular damage .
Cytotoxic Effects
In vitro studies have shown that This compound exhibits cytotoxic effects on cancer cell lines. The compound has been reported to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Degradation Pathways : Studies have shown that it can enhance the activity of the autophagy-lysosome pathway (ALP) and ubiquitin-proteasome pathway (UPP), which are critical for maintaining cellular homeostasis .
- Modulation of Enzymatic Activity : The compound has been found to interact with various enzymes involved in metabolic pathways, thus influencing processes such as inflammation and apoptosis .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thieno derivatives demonstrated that compounds structurally similar to This compound exhibited significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
| Target Compound | 10 | Bacillus subtilis |
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cytotoxicity, the compound was tested on several cancer cell lines including Hep-G2 and A2058. Results indicated a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep-G2 | 25 | Induction of apoptosis |
| A2058 | 30 | Caspase activation |
Q & A
Q. Basic Characterization
- 1H/13C NMR : Assign peaks for the thienopyridine ring (δ 6.8–7.5 ppm for aromatic protons) and benzoic acid carbonyl (δ ~170 ppm) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% deviation .
- FT-IR : Confirm amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .
How is the biological activity of this compound evaluated, and what controls are essential?
Q. Advanced Methodology
- Enzyme Inhibition Assays : Test against targets like GSK-3β using kinase assays with ATP-competitive inhibitors as positive controls .
- Bacterial Growth Studies : Use MIC (Minimum Inhibitory Concentration) assays with E. coli or S. aureus, including ampicillin as a reference .
- Controls : Include vehicle (DMSO) and structurally related inactive analogs to rule off-target effects .
How do structural modifications (e.g., substituents on the thienopyridine ring) influence biological activity?
Q. Structure-Activity Relationship (SAR)
- Cyano Group : The open-chain intermediate (e.g., compound 2 in ) with a cyano group shows higher aphidicidal activity than the cyclized form (compound 3) due to enhanced electrophilicity .
- Methyl Substituents : 4,6-Dimethyl groups improve lipophilicity, enhancing membrane permeability in bacterial assays .
What strategies mitigate solubility or stability challenges during in vitro assays?
Q. Advanced Formulation
- Solubility : Use co-solvents (e.g., 10% PEG-400) or prepare sodium salts (e.g., sodium carboxylate derivatives) .
- Stability : Store lyophilized samples at −80°C and avoid prolonged exposure to light (UV-sensitive thiophene ring) .
How can computational modeling predict target interactions for this compound?
Q. Advanced Modeling
- Molecular Docking : Use AutoDock Vina to simulate binding to GSK-3β (PDB: 1I09). Focus on hydrogen bonding with Lys85 and hydrophobic interactions with Val135 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
How should researchers resolve contradictions in reported biological activities across studies?
Q. Data Contradiction Analysis
- Purity Verification : Reanalyze batches via LC-MS to rule out impurities (>98% purity required) .
- Structural Confirmation : Compare X-ray crystallography data (if available) with disputed studies .
- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .
What derivatization approaches enhance this compound’s pharmacokinetic properties?
Q. Advanced Derivatization
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to improve oral bioavailability .
- PEGylation : Attach polyethylene glycol chains to carboxyl groups for prolonged circulation .
What methodologies identify novel biological targets for this compound?
Q. Target Identification
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Screening : Use genome-wide knockout libraries to identify resistance-conferring genes .
Which advanced purification techniques ensure high yield and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
